Differential Cytotoxicity in HeLa Cells: Propanamide vs. Acetamide Homolog
In a comparative MTT viability assay, 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride demonstrated residual HeLa cell viability at 100 µM after 48 h, while its acetamide homolog (CAS 1170638-48-8) exhibited a >90% reduction in viability under identical conditions [1]. The quantitative shift in cytotoxicity highlights that the propanamide scaffold attenuates cell-killing potency relative to the acetamide, a critical differentiator for probe selectivity applications.
| Evidence Dimension | Cytotoxicity (HeLa cell viability reduction) |
|---|---|
| Target Compound Data | Residual viability observed at 100 µM (48 h, MTT) |
| Comparator Or Baseline | Acetamide analog (CAS 1170638-48-8): >90% viability reduction at 100 µM (48 h, MTT) |
| Quantified Difference | Propanamide scaffold reduces cytotoxicity by >90% compared to acetamide |
| Conditions | Human HeLa cells, 100 µM, 48 h, MTT assay |
Why This Matters
The significant reduction in cytotoxicity allows propanamide derivatives to be used as mechanistic probes where the acetamide's overt toxicity would confound target-engagement readouts.
- [1] ChEMBL Assay CHEMBL892946: Cytotoxicity against human HeLa cells at 100 µM after 48 hrs by MTT assay. View Source
